(3Z)-1-(3-methylbutyl)-3-[2-(4-methylphenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-1-(3-methylbutyl)-3-[2-(4-methylphenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features an indole core, which is a common structural motif in many biologically active molecules, making it a subject of interest for chemists and biologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(3-methylbutyl)-3-[2-(4-methylphenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one typically involves the condensation of an indole derivative with a hydrazine compound. The reaction conditions often require a catalyst and a controlled environment to ensure the correct isomer is formed. Common reagents used in the synthesis include indole-2-one, 4-methylphenylhydrazine, and 3-methylbutylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-(3-methylbutyl)-3-[2-(4-methylphenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
(3Z)-1-(3-methylbutyl)-3-[2-(4-methylphenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3Z)-1-(3-methylbutyl)-3-[2-(4-methylphenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- 5-hydroxytryptamine (2B) receptor ligands
Uniqueness
(3Z)-1-(3-methylbutyl)-3-[2-(4-methylphenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one: stands out due to its unique structural features, such as the combination of an indole core with a hydrazone group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C20H23N3O |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-(3-methylbutyl)-3-[(4-methylphenyl)diazenyl]indol-2-ol |
InChI |
InChI=1S/C20H23N3O/c1-14(2)12-13-23-18-7-5-4-6-17(18)19(20(23)24)22-21-16-10-8-15(3)9-11-16/h4-11,14,24H,12-13H2,1-3H3 |
InChI Key |
PMBWVFYFIBFXMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)CCC(C)C)O |
Origin of Product |
United States |
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